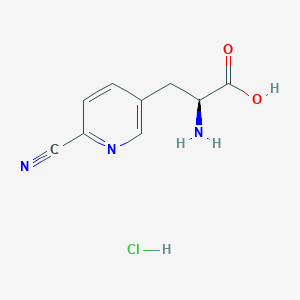![molecular formula C19H21N3O4S2 B2503770 Ethyl-3-Carbamoyl-2-(2-(Phenylthio)acetamido)-4,5-Dihydrothieno[2,3-c]pyridin-6(7H)-carboxylat CAS No. 895486-22-3](/img/structure/B2503770.png)
Ethyl-3-Carbamoyl-2-(2-(Phenylthio)acetamido)-4,5-Dihydrothieno[2,3-c]pyridin-6(7H)-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diese Anwendungen unterstreichen die Vielseitigkeit der Verbindung und ihr potenzielles Potenzial in verschiedenen wissenschaftlichen Disziplinen. Weitere Forschung und Zusammenarbeit werden zusätzliche Anwendungen aufdecken und ihre Rolle bei der Erweiterung des Wissens und der Verbesserung der menschlichen Gesundheit präzisieren . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, fragen Sie gerne! 😊
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound likely interacts with its targets through a process similar to the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may participate in, is a key process in organic synthesis . It allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound may contain, are only marginally stable in water . This could potentially affect the compound’s bioavailability.
Result of Action
The formation of carbon–carbon bonds through the suzuki–miyaura coupling reaction can lead to the synthesis of complex organic molecules . These molecules can have various effects depending on their structure and the cellular targets they interact with.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of hydrolysis of some phenylboronic pinacol esters . Therefore, the physiological environment in which this compound is present can impact its stability and effectiveness.
Eigenschaften
IUPAC Name |
ethyl 3-carbamoyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-26-19(25)22-9-8-13-14(10-22)28-18(16(13)17(20)24)21-15(23)11-27-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H2,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDJKXBBKQTXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B2503688.png)

![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2503692.png)


![4-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2503698.png)
![2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2503700.png)
![N-cyclopropyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2503701.png)
![15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B2503702.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2503704.png)


